
3,3-Dimethylheptane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylheptane-2,4-dione is an organic compound with the molecular formula C9H18O2 It is a β-diketone, which means it has two ketone groups separated by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylheptane-2,4-dione can be synthesized through various methods. One common method involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones. For instance, the reaction between ethyl acetate and acetone in the presence of sodium ethoxide can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Claisen condensation reactions. The reaction conditions are optimized to maximize yield and purity, typically involving controlled temperatures and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylheptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the groups attached to the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted β-diketones depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethylheptane-2,4-dione has several applications in scientific research:
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 3,3-dimethylheptane-2,4-dione involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing biochemical pathways. For example, in coordination chemistry, the compound can act as a chelating agent, binding to metal ions and altering their reactivity .
Comparison with Similar Compounds
Similar Compounds
Acetylacetone (2,4-pentanedione): A simpler β-diketone with similar reactivity but different steric properties.
Hexane-2,4-dione: Another β-diketone with a different carbon chain length.
2,2,6,6-Tetramethylheptane-3,5-dione: A more complex β-diketone with additional methyl groups.
Uniqueness
3,3-Dimethylheptane-2,4-dione is unique due to its specific structure, which provides distinct steric and electronic properties. These properties influence its reactivity and the stability of its metal complexes, making it valuable in various applications .
Properties
CAS No. |
6303-76-0 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3,3-dimethylheptane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-5-6-8(11)9(3,4)7(2)10/h5-6H2,1-4H3 |
InChI Key |
NXSGYNHURSISBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C)(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


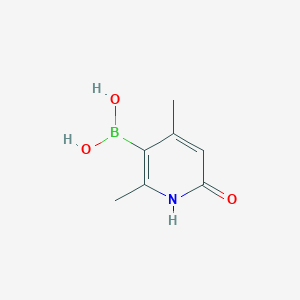

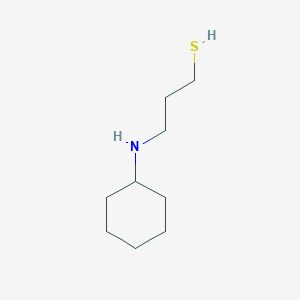
![N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B13996818.png)
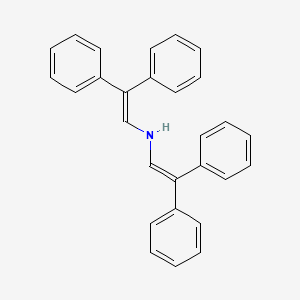
![7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)
![Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate](/img/structure/B13996836.png)
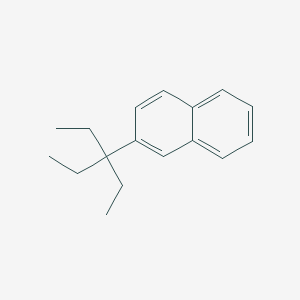
![Benzo[b]phenazine](/img/structure/B13996840.png)
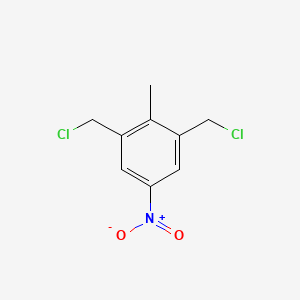
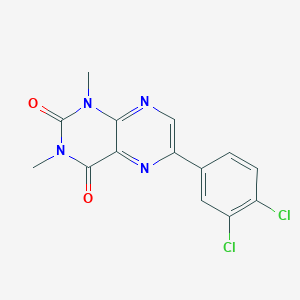
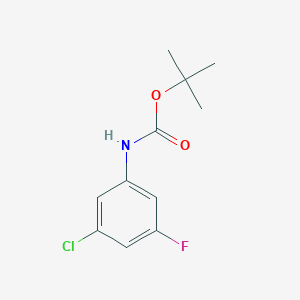
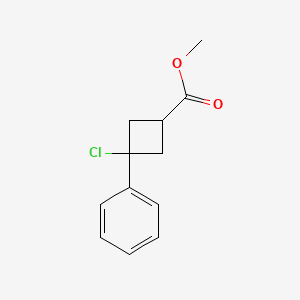
![n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13996862.png)
